1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) is a complex organic compound characterized by its unique structure, which includes a triazinane core and multiple fluorinated side chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) typically involves the trimerization of specific nitriles or the condensation of amines with formaldehyde under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorinated side chains can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with cellular components, leading to various biological outcomes . The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in key cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethanone)
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- 1,3,5-Triacryloylhexahydro-1,3,5-triazine
Uniqueness
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) stands out due to its highly fluorinated side chains, which impart unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Eigenschaften
CAS-Nummer |
64498-32-4 |
---|---|
Molekularformel |
C12H9F12N3O3 |
Molekulargewicht |
471.20 g/mol |
IUPAC-Name |
1-[3,5-bis(2,3,3,3-tetrafluoropropanoyl)-1,3,5-triazinan-1-yl]-2,3,3,3-tetrafluoropropan-1-one |
InChI |
InChI=1S/C12H9F12N3O3/c13-4(10(16,17)18)7(28)25-1-26(8(29)5(14)11(19,20)21)3-27(2-25)9(30)6(15)12(22,23)24/h4-6H,1-3H2 |
InChI-Schlüssel |
ONBVUXTVYDMNQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CN(CN1C(=O)C(C(F)(F)F)F)C(=O)C(C(F)(F)F)F)C(=O)C(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.